molecular formula C9H14F3NO4 B1372014 (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid CAS No. 1185296-42-7

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid

Cat. No.: B1372014
CAS No.: 1185296-42-7
M. Wt: 257.21 g/mol
InChI Key: DIEZKLWJBOJOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is a chiral compound with significant importance in organic chemistry. The compound features a trifluoromethyl group, which imparts unique chemical properties, and a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4,4,4-trifluoro-3-oxobutyric acid.

    Amination: The ketone group is converted to an amino group through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Protection: The amino group is then protected using Boc anhydride (tert-butoxycarbonyl anhydride) in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid undergoes several types of chemical reactions:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid.

    Coupling Reactions: The amino group can be coupled with carboxylic acids or activated esters to form amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Deprotection Reactions: Trifluoroacetic acid in dichloromethane.

    Coupling Reactions: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like N,N-diisopropylethylamine.

Major Products

    Substitution Reactions: Products with substituted trifluoromethyl groups.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Amide-linked products.

Scientific Research Applications

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the synthesis of peptide analogs and enzyme inhibitors.

    Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is primarily related to its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and the protected amino group. The trifluoromethyl group can influence the electronic properties of the molecule, making it a valuable moiety in medicinal chemistry for enhancing the metabolic stability and bioavailability of drugs.

Comparison with Similar Compounds

Similar Compounds

  • (R,S)-Boc-3-amino-3,3,3-trifluoro-propionic acid
  • (R,S)-Boc-3-amino-2,2,2-trifluoro-ethanol
  • (R,S)-Boc-3-amino-4,4,4-trifluoro-butane

Uniqueness

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is unique due to the combination of the trifluoromethyl group and the Boc-protected amino group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is advantageous in drug design.

Biological Activity

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is a synthetic amino acid derivative notable for its unique trifluoromethyl group and tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis.

  • Molecular Formula : C₉H₁₄F₃NO₄
  • Molecular Weight : 257.21 g/mol
  • Solubility : Highly soluble in water, with solubility reported at 63.9 mg/ml .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, while the Boc group contributes to its stability during chemical transformations.

Biological Activities

  • Peptide Synthesis : This compound serves as a valuable building block in the synthesis of peptides with desired biological activities. Its structural properties allow it to be incorporated into peptide chains, potentially leading to the development of new drugs and antibiotics.
  • Enzyme Interaction : Preliminary studies suggest that this compound may effectively interact with enzymes involved in metabolic pathways due to its structural similarity to natural amino acids. Further research is necessary to elucidate specific interactions and their therapeutic implications.
  • Pharmaceutical Applications : The compound is a key intermediate in the synthesis of Sitagliptin phosphate, a dipeptidyl peptidase (DPP-IV) inhibitor used for treating type II diabetes. Sitagliptin has shown significant hypoglycemic effects and is well-tolerated by patients .

Case Study 1: Synthesis of Sitagliptin

The synthesis of Sitagliptin involves several steps where this compound acts as an essential precursor. The process has been optimized to yield high-purity products suitable for pharmaceutical applications .

Case Study 2: Interaction Studies

Research into the binding affinity of this compound with various enzymes has indicated potential for therapeutic applications. For instance, studies have demonstrated its ability to inhibit certain metabolic enzymes effectively, which could be leveraged in drug design .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructural FeaturesUnique Attributes
(S)-Boc-3-amino-butyric acidContains a butyric acid backboneLacks trifluoromethyl group
(R)-Boc-3-amino-4,4,4-trifluoro-butyric acidEnantiomer of (S)-Boc formDifferent optical activity
3-Amino-2-methylbutanoic acidNo fluorine substituentsMore hydrophobic; less reactive
2-Amino-3-(trifluoromethyl)propanoic acidSimilar trifluoromethyl groupDifferent backbone structure

This comparison highlights the unique attributes of this compound that enhance its stability and reactivity compared to other compounds.

Properties

IUPAC Name

4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(4-6(14)15)9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEZKLWJBOJOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185296-42-7
Record name 3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.